molecular formula C7H8INO B14836854 3-Iodo-2-(methylamino)phenol

3-Iodo-2-(methylamino)phenol

Cat. No.: B14836854
M. Wt: 249.05 g/mol
InChI Key: HQOUVMGKTGBDAK-UHFFFAOYSA-N
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Description

3-Iodo-2-(methylamino)phenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(methylamino)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, such as a methylamino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing aryl benzeneboronic acid with potassium iodide in a methanol solution, followed by the addition of an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-Iodo-2-(methylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(methylamino)phenol
  • 3-Iodo-4-(methylamino)phenol
  • 2-Iodo-5-(methylamino)phenol

Uniqueness

3-Iodo-2-(methylamino)phenol is unique due to the specific positioning of the iodine atom and the methylamino group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

3-iodo-2-(methylamino)phenol

InChI

InChI=1S/C7H8INO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3

InChI Key

HQOUVMGKTGBDAK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1I)O

Origin of Product

United States

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